

# Chemical and physical properties of 2-Hydroxyanthraquinone

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## Compound of Interest

Compound Name: 2-Hydroxyanthraquinone

Cat. No.: B1200814

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## 2-Hydroxyanthraquinone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of **2-Hydroxyanthraquinone**, a naturally occurring compound with significant potential in various scientific and therapeutic fields. This document summarizes its core characteristics, details experimental methodologies for its analysis, and explores its biological activities and associated signaling pathways.

### Chemical and Physical Properties

**2-Hydroxyanthraquinone**, also known as  $\beta$ -hydroxyanthraquinone, is a yellow to greenish-yellow solid.<sup>[1]</sup> Its fundamental properties are summarized in the tables below, providing a consolidated resource for researchers.

### General and Physical Properties

Property	Value	Source(s)
CAS Number	605-32-3	[2]
Molecular Formula	C <sub>14</sub> H <sub>8</sub> O <sub>3</sub>	[2]
Molecular Weight	224.21 g/mol	[1][3][4]
Melting Point	306 - 314 °C	[1][3][4]
Boiling Point	325.61 - 409.7 °C (at 760 mmHg)	[1][3][4]
Appearance	Yellow to green-yellow solid	[1]
Density	1.2337 - 1.4 g/cm <sup>3</sup>	[1][4]

## Solubility Data

Solvent	Solubility	Source(s)
Dimethylformamide (DMF)	5 mg/mL	[1]
Dimethyl sulfoxide (DMSO)	30 mg/mL	[1]
Water	4.91 x 10 <sup>-6</sup> M	[4]

## Spectroscopic Data

Technique	Wavelength/Shift	Source(s)
UV-Vis ( $\lambda_{\text{max}}$ )	Not explicitly found for 2-Hydroxyanthraquinone, but general anthraquinone spectra show bands between 220-350 nm ( $\pi \rightarrow \pi$ ) and near 400 nm ( $n \rightarrow \pi$ )	[5]
$^1\text{H}$ NMR	Spectral data available but specific shifts not detailed in summarizable format.	
$^{13}\text{C}$ NMR	Spectral data available but specific shifts not detailed in summarizable format.	[6]
Infrared (IR)	Characteristic C=O stretching vibrations are a key feature for anthraquinones.	[7]

## Experimental Protocols

### Synthesis of 2-Hydroxyanthraquinones (General Method)

A common method for the synthesis of hydroxyanthraquinones involves the reaction of a nitroanthraquinone precursor with a metal salt in a suitable reaction medium.[8]

Materials:

- Nitroanthraquinone
- Sodium formate, potassium formate, sodium carbonate, or potassium carbonate
- Dimethylformamide (DMF), dimethylacetamide (DMAc), or other suitable solvent[8]
- Inorganic acid (e.g., hydrochloric acid, sulfuric acid) for acidification[8]

#### Procedure:

- React the corresponding nitroanthraquinone with a selected metal salt in a reaction medium such as DMF.[8]
- The reaction is typically carried out at a temperature ranging from 80°C to 150°C.[8]
- The reaction time should be sufficient to convert the nitroanthraquinone to the corresponding hydroxyanthraquinone.[8]
- After the reaction, the product, which is in the form of a sodium or potassium salt, can be isolated by methods such as flash distillation of the solvent or precipitation by adding water. [8]
- The isolated salt is then mixed with water and acidified with an inorganic acid to yield the final hydroxyanthraquinone product.[8]

## Purification by Recrystallization

Recrystallization is a standard technique to purify solid organic compounds like **2-Hydroxyanthraquinone**.[9]

#### Materials:

- Crude **2-Hydroxyanthraquinone**
- Appropriate solvent (a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures)[10]
- Erlenmeyer flask
- Heating source (e.g., hot plate)[10]
- Filtration apparatus (e.g., Buchner funnel)

#### Procedure:

- Dissolve the impure **2-Hydroxyanthraquinone** in a minimum amount of a suitable hot solvent in an Erlenmeyer flask.[\[10\]](#)
- Once completely dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.[\[10\]](#)
- As the solution cools, the solubility of **2-Hydroxyanthraquinone** will decrease, leading to the formation of pure crystals.[\[10\]](#)
- To maximize crystal recovery, the flask can be placed in an ice bath after it has reached room temperature.[\[10\]](#)
- Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry.[\[9\]](#)

## Analytical Methods

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: For  $^1\text{H}$  NMR of small organic molecules, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).[\[11\]](#) For  $^{13}\text{C}$  NMR, a higher concentration of 50-100 mg is typically required.[\[11\]](#) The sample should be free of any solid particles; filtration through a small plug of glass wool in a Pasteur pipette is recommended.[\[12\]](#)
- Analysis: The prepared sample in a 5mm NMR tube is placed in the spectrometer. The spectrum is acquired, and the chemical shifts, multiplicities, and coupling constants are analyzed to confirm the structure.

### Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[\[13\]](#) Press the mixture into a thin, transparent pellet using a hydraulic press.[\[13\]](#)
- Analysis: Place the KBr pellet in the sample holder of the FT-IR instrument and acquire the spectrum. The positions and intensities of the absorption bands provide information about

the functional groups present in the molecule.

### UV-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of **2-Hydroxyanthraquinone** in a suitable solvent (e.g., ethanol, methanol) that does not absorb in the region of interest.<sup>[14]</sup> A blank sample containing only the solvent should also be prepared.<sup>[14]</sup>
- **Analysis:** The absorbance of the sample is measured over a range of wavelengths (typically 200-800 nm). The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is a characteristic property of the compound.<sup>[14]</sup>

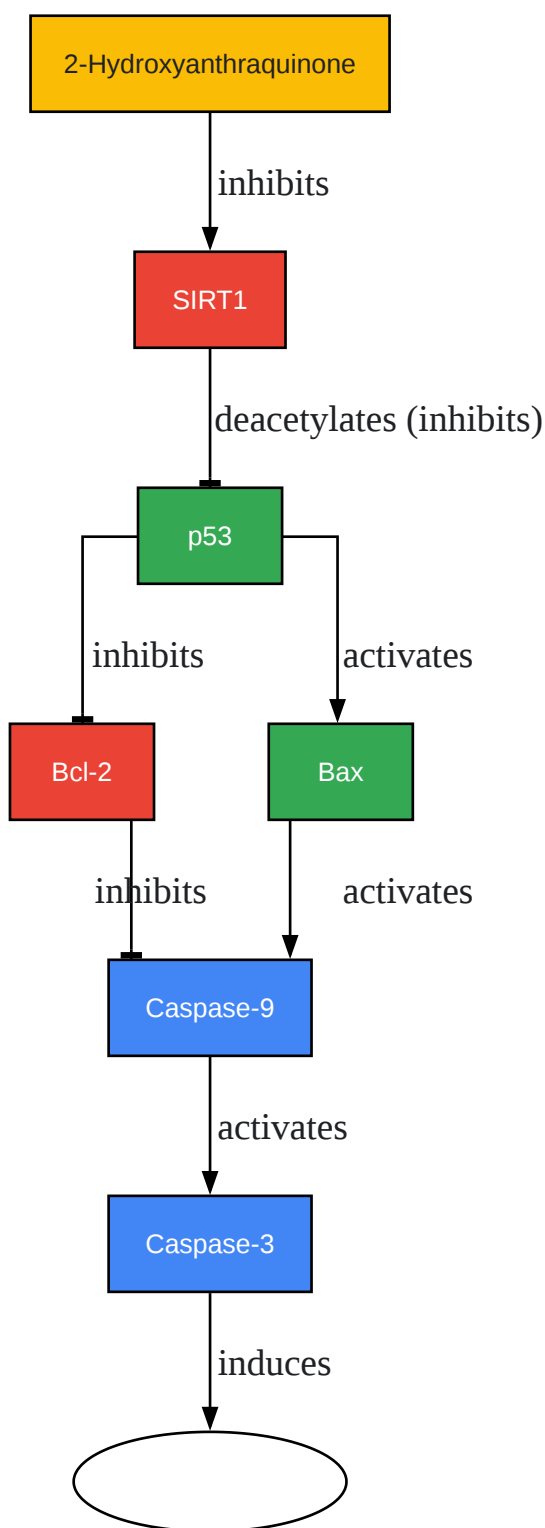
## Biological Activity and Signaling Pathways

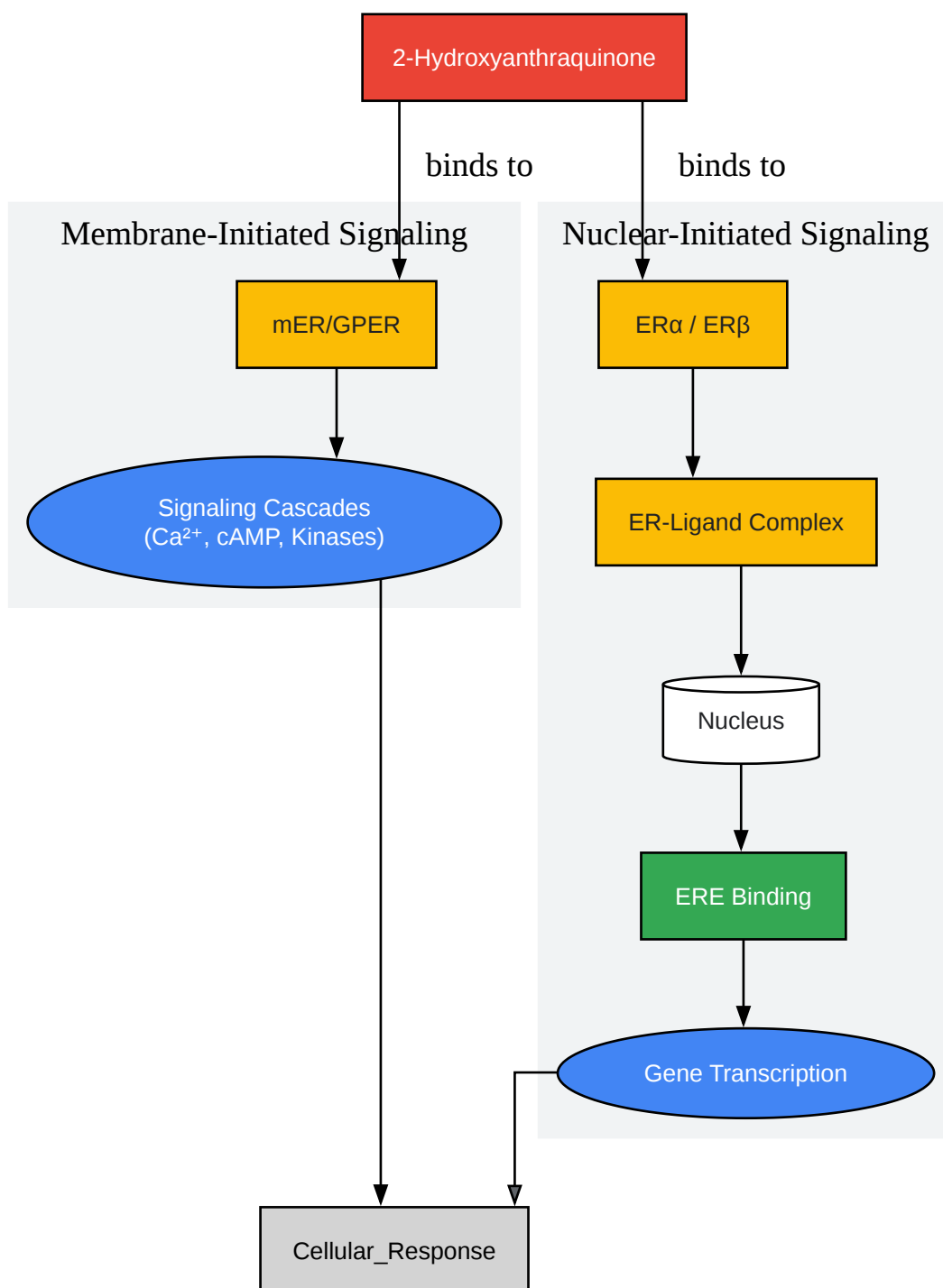
**2-Hydroxyanthraquinone** and its derivatives have demonstrated a range of biological activities, making them promising candidates for drug development.

### Anticancer Activity and the SIRT1/p53 Signaling Pathway

While direct studies on **2-Hydroxyanthraquinone** are ongoing, research on its derivative, 2-hydroxy-3-methyl anthraquinone (HMA), has provided significant insights into its potential anticancer mechanism. HMA has been shown to induce apoptosis and inhibit the proliferation and invasion of human hepatocellular carcinoma (HepG2) cells.<sup>[15]</sup> This activity is linked to the inhibition of Sirtuin 1 (SIRT1), a histone deacetylase.<sup>[15][16]</sup>

Inhibition of SIRT1 by HMA leads to an increase in the expression of the tumor suppressor protein p53.<sup>[15][16]</sup> Activated p53 can then trigger the intrinsic apoptotic pathway by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, ultimately leading to the activation of caspases 9 and 3 and subsequent cell death.<sup>[15]</sup>





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